2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole” is a complex organic molecule. It contains several functional groups, including an imidazole ring, a furan ring, and a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The imidazole ring, furan ring, and phenyl ring are key structural elements .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions such as anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Synthetic Chemistry and Methodology
Metallation and Substitution Reactions
Research by Stoyanov et al. (1992) demonstrated the metallation of imidazole derivatives, revealing the potential for substituting different functional groups at specific positions on the imidazole ring, which could be applicable for the compound (Stoyanov, El’chaninov, & Pozharskii, 1992).
Ligand Synthesis and Evaluation
Eseola et al. (2010) focused on synthesizing a series of new imidazole-based heterocycles to evaluate the electronic and steric effects on N-donor strengths, which could provide insights into the ligand properties of the specified compound (Eseola, Sun, Li, & Woods, 2010).
Biological Activity
NHE-1 Inhibition for Cardioprotection
Lee et al. (2009) synthesized and evaluated a series of imidazole derivatives as NHE-1 inhibitors, suggesting the potential of such compounds in cardioprotective therapies (Lee, Yi, Youn, Lee, & Yoo, 2009).
HIV-1 Reverse Transcriptase Inhibition
Mokale, Lokwani, and Shinde (2014) designed and synthesized imidazol-5-one analogs, demonstrating potent in vitro HIV-1 reverse transcriptase inhibitory activity. This highlights the compound's potential application in antiviral research (Mokale, Lokwani, & Shinde, 2014).
Antimicrobial and Larvicidal Activities
Alaklab et al. (2017) reported on the synthesis of imidazole derivatives via Cu(II) catalysis, evaluating their antimicrobial and larvicidal activities. Such compounds show promise in the development of new antimicrobial and larvicidal agents (Alaklab, Kumar, Ahamed, Arif, Manilal, & Idhayadhulla, 2017).
Properties
IUPAC Name |
2-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O/c1-12-19(13-5-3-2-4-6-13)27-20(26-12)18-10-9-17(28-18)15-11-14(21(23,24)25)7-8-16(15)22/h2-11H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCJOBYDNKVAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.